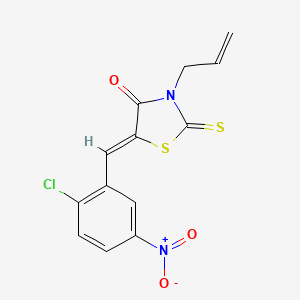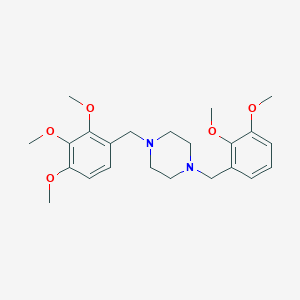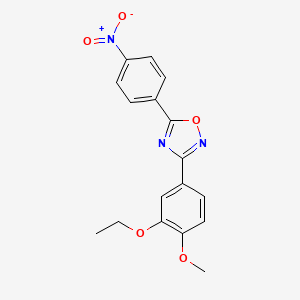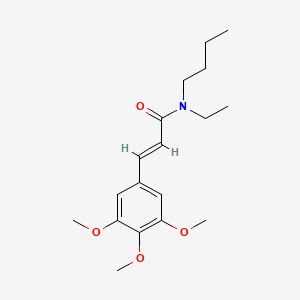
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthesized compound that belongs to the thiazolidinone family. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action for 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes or by interacting with cellular components.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has significant biochemical and physiological effects. It has been reported to have antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has shown anticancer activity against several cancer cell lines. It has also been studied for its potential to inhibit enzymes involved in various diseases such as diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a broad-spectrum inhibitor. This compound has shown activity against a wide range of enzymes and microorganisms, making it a versatile tool for research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound as a potential drug candidate for various diseases. Additionally, further studies are needed to understand the mechanism of action for this compound and to investigate its potential as an inhibitor for other enzymes. Finally, research could focus on improving the solubility of this compound to increase its bioavailability and expand its use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 2-chloro-5-nitrobenzaldehyde and thiourea in the presence of allyl bromide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Applications De Recherche Scientifique
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in medicinal chemistry research. It has been studied for its antibacterial, antifungal, and anticancer properties. Furthermore, this compound has been investigated as a potential inhibitor for various enzymes such as urease, α-glucosidase, and acetylcholinesterase.
Propriétés
IUPAC Name |
(5Z)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c1-2-5-15-12(17)11(21-13(15)20)7-8-6-9(16(18)19)3-4-10(8)14/h2-4,6-7H,1,5H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMJAANWGVXDI-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-chloro-5-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(phenylthio)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5038277.png)
![7-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5038283.png)
![methyl N-[(2-{[(benzyloxy)carbonyl]amino}-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5038297.png)
![ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5038298.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5038306.png)
![17-(4-methoxy-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5038313.png)

![1-ethoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5038321.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5038344.png)
![butyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5038350.png)

![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)
